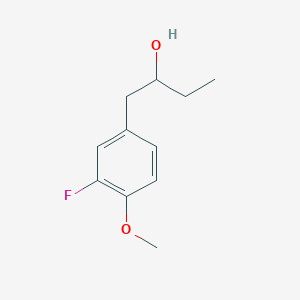
1-(3-Fluoro-4-methoxyphenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-2-butanol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-butanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and 2-butanone.
Grignard Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a Grignard reaction with a Grignard reagent derived from 2-butanone. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Purification: Employing techniques such as distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) under appropriate conditions.
Major Products:
Oxidation: 1-(3-Fluoro-4-methoxyphenyl)-2-butanone.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)-butane.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-2-butanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on cellular processes and enzyme interactions.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)-2-butanol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, particularly those involving neurotransmitters or metabolic enzymes.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-ethanol: Similar structure but with a shorter carbon chain.
1-(3-Fluoro-4-methoxyphenyl)-propanol: Differing by one carbon in the backbone.
1-(3-Fluoro-4-methoxyphenyl)-2-propanone: A ketone derivative.
Uniqueness: 1-(3-Fluoro-4-methoxyphenyl)-2-butanol is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-3-9(13)6-8-4-5-11(14-2)10(12)7-8/h4-5,7,9,13H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDWILJYRKHDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
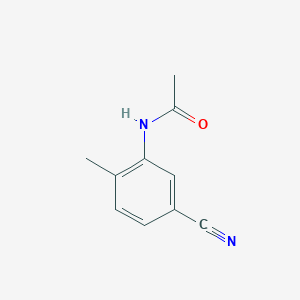
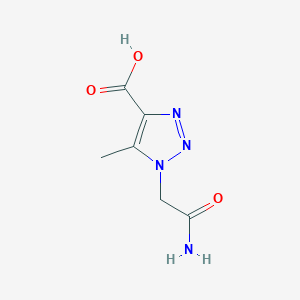
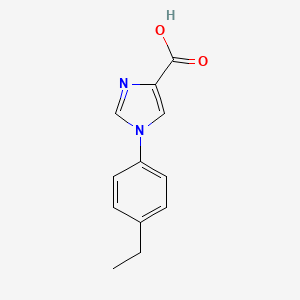
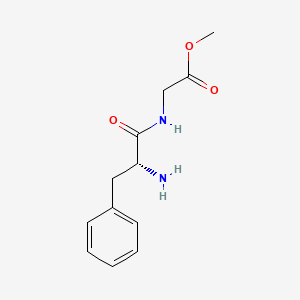
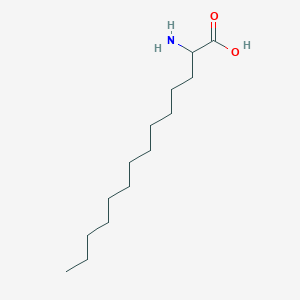
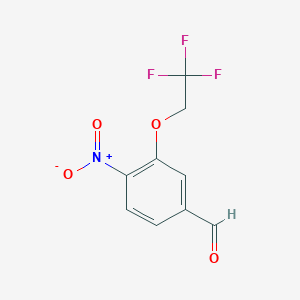
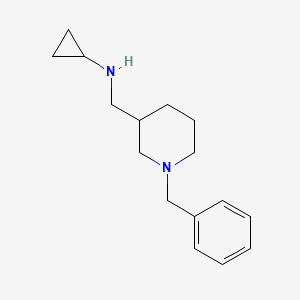
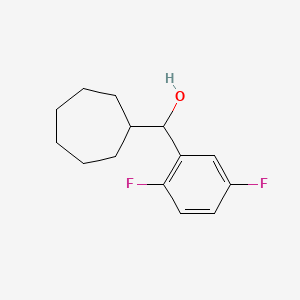
![N-[(3-bromophenyl)methyl]-3-methoxypropanamide](/img/structure/B7869270.png)
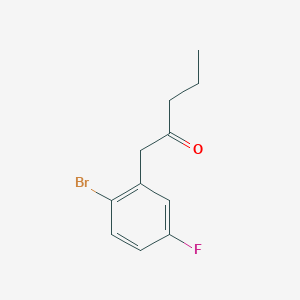
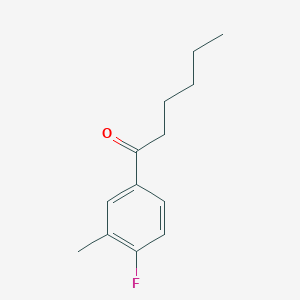
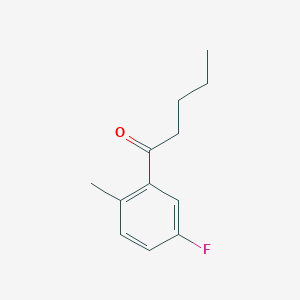
![[4-(2,4-Difluorophenyl)-2-fluorophenyl]methanamine](/img/structure/B7869298.png)
![{[2-(3,4-Dichlorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B7869299.png)
